N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide
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Overview
Description
N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a formylphenoxy acetamide moiety. The unique structural features of this compound make it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate.
Coupling with formylphenoxy acetamide: The intermediate is then coupled with 2-formylphenoxy acetamide using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as N-hydroxysuccinimide (NHS) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action can include signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar phenyl structure but different functional groups.
3-Fluoro-7-hydroxy-chroman-2,4-dione: Another compound with a fluorine atom and aromatic ring, but with different substituents.
Uniqueness
N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide is unique due to the presence of both difluoromethoxy and formylphenoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c18-17(19)24-14-7-5-12(6-8-14)9-20-16(22)11-23-15-4-2-1-3-13(15)10-21/h1-8,10,17H,9,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRVETVMHYWFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)NCC2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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